molecular formula C12H10N2O3 B2676860 (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 353514-39-3

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2676860
CAS No.: 353514-39-3
M. Wt: 230.223
InChI Key: ISHHGFBHHJLDAV-UHFFFAOYSA-N
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Description

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a formyl group and a phenyl group, along with an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with ethyl bromoacetate in the presence of a base, followed by hydrolysis and oxidation to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 4-carboxy-3-phenyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: (4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)acetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes . The formyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific combination of a pyrazole ring with a formyl group and an acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-formyl-3-phenylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-8-10-6-14(7-11(16)17)13-12(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHHGFBHHJLDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353514-39-3
Record name 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
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